molecular formula C12H9Cl2N3O B018854 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide CAS No. 133627-46-0

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

Cat. No. B018854
M. Wt: 282.12 g/mol
InChI Key: UVCHGYJPZGYMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and its analogues often involves multistep chemical reactions, including cyclisation processes and the use of catalysts at room temperature. For example, its coupling with cyclopropylamine in the presence of CuCl at room temperature, followed by cyclization under basic conditions, leads to the production of significant yields of the compound, highlighting an efficient synthetic route for related pharmaceutical agents (Hu Yong-an, 2012).

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and its derivatives has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These analyses reveal detailed insights into the molecular conformation, crystal packing, and the nature of intermolecular interactions, which are critical for understanding the compound's chemical reactivity and properties. For instance, the structural analysis of related nicotinamide derivatives demonstrates various hydrogen bonding interactions and molecular conformations that influence the compound's chemical behavior (Elisa L. Fernandes et al., 2006).

Chemical Reactions and Properties

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide participates in a range of chemical reactions, including cyclisation and coupling reactions, which are pivotal for its synthesis and applications in medicinal chemistry. The compound's reactivity is influenced by its molecular structure, particularly the presence of chloro and nicotinamide groups, which enable it to undergo various transformations. These chemical reactions are fundamental to exploring the compound's utility in synthesizing more complex molecules (A. Kamal et al., 2014).

Physical Properties Analysis

The physical properties of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, including melting point, solubility, and crystalline form, are essential for its handling and application in various chemical processes. These properties are determined through analytical methods such as thermal analysis and solubility tests, providing insights into the compound's stability and behavior under different conditions. Research on related nicotinamide compounds offers a basis for understanding these physical characteristics and their implications for practical applications (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, such as its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for its utilization in chemical synthesis and pharmaceutical development. Studies on its chemical behavior reveal the compound's versatility and potential as a building block for the synthesis of biologically active molecules, highlighting its importance in research and development efforts in the chemical and pharmaceutical industries (Shen Ying-zhong, 2009).

Scientific Research Applications

  • Charge Transfer Interactions in Coenzyme Model : This compound is used for studying charge transfer interactions in a coenzyme model. This research was detailed in the paper titled "A SYSTEMATIC EXAMINATION OF CHARGE TRANSFER INTERACTIONS OF A COENZYME MODEL" by S. Shifrin (1965) in Biochimica et Biophysica Acta (Shifrin, 1965).

  • Development of Nicotine-Based Pesticides : The compound serves as an intermediate in the development of nicotine-based pesticides, as discussed in "Application and Technical Development of 3-Methylpyridine Derivates" by Yang Yi (2005) in Chemial Technology Market (Yi, 2005).

  • Supramolecular Structures in Chemical Biology : It is used in supramolecular structures with potential applications in chemical biology, as mentioned in "Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides" by M. D. de Souza et al. (2005) in Acta Crystallographica Section C (de Souza et al., 2005).

  • Synthesis of Copper(II) Complexes : This compound is employed as a supramolecular reagent in the synthesis of copper(II) complexes. The research "Supramolecular assembly of copper(II) halogenobenzoates with nicotinamide into hydrogen-bonding networks" by J. Halaška et al. (2018) in Monatshefte für Chemie - Chemical Monthly elaborates on this application (Halaška et al., 2018).

  • Herbicidal Activity Against Monocotyledonous Weeds : N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit herbicidal activity, as shown in the study "Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid" by Chen Yu et al. (2021) in the Journal of Agricultural and Food Chemistry (Yu et al., 2021).

  • Uremic Toxin Research : 2PY, a major metabolite of nicotinamide, is studied as a uremic toxin and its potential to inhibit poly (ADP-ribose) polymerase-1 activity in uremia, as reported in "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin" by A. Lenglet et al. (2016) in Toxins (Lenglet et al., 2016).

Safety And Hazards

The compound should be handled with care to avoid dust formation. It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c1-7-4-6-16-11(14)9(7)17-12(18)8-3-2-5-15-10(8)13/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCHGYJPZGYMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439718
Record name 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

CAS RN

133627-46-0
Record name 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133627-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using a procedure analogous to that described in Example 1a, the carboxamide was prepared from 12.8 g of 3-amino-2-chloro-4-methyl pyridine, 15.8 g of 2-chloronicotinoyl chloride, 7.1 g of pyridine, 30 ml of cyclohexane and 60 ml of dioxane. After removal of the solvent, the product was dissolved in methylene chloride, washed with water and dried (sodium sulfate). After removal of the solvent, the residue was washed with ethyl acetate to give 1.2 g of the title compound, m.p. 193°-194° C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Amino-2-chloro-4-methylpyridine of Formula A is condensed with 2-chloronicotinoyl chloride of Formula B to give 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide of Formula II, which is then reacted with cyclopropylamine to give N-(2-chloro-4-methyl-3-pyridyl)-2 -cyclopropylamino) -3-pyridine carboxamide of Formula III. Then N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide was cyclized in the presence of sodium hydride to give nevirapine of Formula I. The disadvantage of the above process is use of large excess of cyclopropylamine. Further, with the above process undesirable side products are obtained during the reaction, which makes the product impure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the method of Hargrave et al., 2-chloronicotinoyl chloride is formed by reacting 2-chloronicotinic acid with thionyl chloride. Next, as shown in Scheme 1, the reaction of 2-chloronicotinoyl chloride with 2-chloro-4-methyl-3-pyridinamine produces 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. This is reacted with cyclopropylamine to give N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide. The final step is the cyclization to produce nevirapine, which occurs on treatment of the final intermediate with sodium hydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

Citations

For This Compound
1
Citations
JY Lu - RSC advances, 2019 - pubs.rsc.org
A simple and general approach to nitrogen-containing heterocycles via copper-catalyzed domino reaction has been developed, and the corresponding 2-aminopyridylbenzoxazole …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.